molecular formula C10H19Cl2N5O B2502113 N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride CAS No. 2241130-70-9

N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride

Cat. No.: B2502113
CAS No.: 2241130-70-9
M. Wt: 296.2
InChI Key: KRRRNZBLEDLYIM-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride: is a chemical compound that features a piperidine ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via reductive amination or other suitable methods.

    Acetamide Group Addition: The acetamide group is usually added through acylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at various sites, including the triazole ring.

    Substitution: Substitution reactions can take place, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it may be used to study the interactions of triazole and piperidine-containing compounds with various biological targets.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Comparison with Similar Compounds

  • N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
  • N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide monohydrochloride

Uniqueness: N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two hydrochloride groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.2ClH/c1-7(16)12-10-13-9(14-15(10)2)8-3-5-11-6-4-8;;/h8,11H,3-6H2,1-2H3,(H,12,13,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRRNZBLEDLYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NN1C)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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